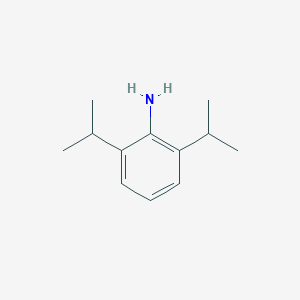
2,6-Diisopropylaniline
Vue d'ensemble
Description
2,6-Diisopropylaniline (DIPA) is an organic compound commonly used as a reagent in organic synthesis. It is an aromatic amine with a wide range of applications in the laboratory and in industry. DIPA is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. DIPA is also used as a starting material for the synthesis of other compounds, such as azo dyes and polymers.
Applications De Recherche Scientifique
Production de stabilisateurs de carbodiimides
2,6-Diisopropylaniline est un intermédiaire utilisé dans la production de stabilisateurs de carbodiimides . Les carbodiimides sont utilisées dans une variété d'applications, notamment comme stabilisateurs dans la production de polymères.
Synthèse de résines synthétiques
Ce composé est également utilisé dans la synthèse de résines synthétiques . Les résines synthétiques ont un large éventail d'applications, notamment dans les revêtements, les adhésifs et la fabrication de plastiques.
Production d'antioxydants
This compound est utilisé dans la production d'antioxydants . Ces substances peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres.
Production de principes pharmaceutiques actifs
Il est utilisé dans la production de principes pharmaceutiques actifs . Ce sont les composants d'un médicament qui produisent l'effet thérapeutique souhaité.
Préparation de précurseurs de ligands multitopiques de type base de Schiff
This compound est utilisé dans la préparation de précurseurs de ligands multitopiques de type base de Schiff . Ceux-ci sont utilisés en chimie de coordination et en catalyse.
Synthèse de 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-diméthylthioxanthène
Ce composé est utilisé dans la synthèse de 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-diméthylthioxanthène . Ce composé a des applications potentielles dans l'électronique organique.
Préparation de complexes de carbènes N-hétérocycliques
This compound peut être utilisé pour préparer des complexes de carbènes N-hétérocycliques pour l'α-arylation de cétones acycliques, l'amination d'haloarènes et le couplage de Suzuki aqueux . Ces complexes ont des applications en catalyse.
Préparation d'organocatalyseurs à base de diimides de naphtalène
Enfin, il peut être utilisé dans la préparation d'organocatalyseurs à base de diimides de naphtalène
Mécanisme D'action
Target of Action
2,6-Diisopropylaniline is a bulky aromatic amine . It primarily targets bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands . These complexes are often used in coordination chemistry .
Mode of Action
The compound interacts with its targets through a reaction that involves the elimination of Trimethylsilane (TMS) . This reaction results in the formation of yttrium alkyl anilido species .
Biochemical Pathways
It is known that the compound is often used to make ligands in coordination chemistry . These ligands can influence various biochemical pathways by acting as catalysts or inhibitors.
Pharmacokinetics
It is a colorless liquid with a boiling point of 257 °C and a density of 0.94 g/mL at 25 °C , suggesting it could be readily absorbed and distributed in the body.
Result of Action
The primary result of this compound’s action is the formation of yttrium alkyl anilido species . These species are often used in the synthesis of various compounds, including plastics and dyes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, temperature and pressure can influence the compound’s stability and efficacy. It has a vapor pressure of less than 0.01 mmHg at 20 °C , suggesting that it is relatively stable under normal atmospheric conditions.
Safety and Hazards
Orientations Futures
As part of its vision and strategy (net zero by 2050), Arxada has decided to revamp the production of 2,6-diisopropylaniline, in order to give a sustainable twist to a long-established product with applications in various sectors, including pharma, agriculture, and construction .
Relevant Papers A paper titled “Sustainable Twist to a Long-Established Product: The this compound Case” discusses the revamping of the production of this compound by Arxada as part of its net-zero strategy by 2050 . Another paper titled “Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines” discusses the reactions of this compound and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate .
Analyse Biochimique
. . .
Biochemical Properties
2,6-Diisopropylaniline is an aromatic amine . It reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .
Cellular Effects
It has been observed that with the increase of this compound concentration, MDA content, SOD, POD, CAT, PAL activity increased, while GR activity showed a tendency of first increasing and then decreasing . Analysis of nitrogen metabolism showed that this compound significantly changed the nitrogen-related metabolites .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its reactions with other compounds. For instance, it reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 257 °C (lit.) and a melting point of -45 °C (lit.) .
Metabolic Pathways
It is known that this compound is an important organic intermediate widely used to synthesize plastics and dyes .
Propriétés
IUPAC Name |
2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBALTUBRZPIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022279 | |
| Record name | 2,6-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Diisopropylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00479 [mmHg] | |
| Record name | 2,6-Diisopropylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
24544-04-5 | |
| Record name | 2,6-Diisopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190BG0089I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,6-diisopropylaniline?
A1: The molecular formula of this compound is C12H19N, and its molecular weight is 177.29 g/mol. []
Q2: How is this compound characterized spectroscopically?
A2: Common methods for characterizing this compound include:
- NMR Spectroscopy: 1H NMR and 13C NMR are crucial for structural elucidation. For example, the -CH2 group of the isopropyl substituent can be identified in the 1H NMR spectrum at around 3.481 ppm. []
Q3: What impurities are commonly found in 4,4'-methylenebis(this compound) (MDIPA), and how are they characterized?
A3: Impurities in MDIPA, often synthesized using this compound as a starting material, can be identified and quantified using 1H NMR and 19F NMR spectroscopy. This allows for quality control in applications where MDIPA is used as a curative for adhesives. []
Q4: What is the role of this compound in synthesizing ligands for transition metal complexes?
A4: this compound is a valuable precursor for synthesizing various ligands, including:
- Schiff Base Ligands: These are prepared through condensation reactions between this compound and aldehydes or ketones. The resulting ligands have been successfully coordinated to metals like aluminium, [] yttrium, [, , ] lutetium, [] titanium, [] tin, [] scandium, [] and zinc. [, , ] These complexes often demonstrate catalytic activity in polymerization reactions.
- Amido Ligands: this compound can be deprotonated to form an amido ligand that can bind to various metals, leading to the formation of complexes with diverse reactivity profiles. [, , ]
- Iminopyrrolide Ligands: These are accessible by reacting this compound-derived imines with pyrrole derivatives. The bulky nature of the this compound moiety influences the coordination chemistry and reactivity of the resulting complexes. []
Q5: How does the steric hindrance of this compound affect the reactivity of its metal complexes?
A5: The bulky isopropyl groups in this compound significantly influence the coordination sphere and reactivity of metal complexes:
- Controlled Polymerization: The bulky nature of this compound-derived ligands can control the polymerization of lactide by influencing the reactivity of the metal center. This control is crucial for obtaining polymers with desired properties. [, ]
- Selective Synthesis: The steric bulk can hinder specific reaction pathways, leading to enhanced selectivity in organic transformations. [, ]
- Stability: Bulky ligands can provide kinetic stabilization to metal complexes, allowing the isolation of otherwise unstable species. [, ]
Q6: What types of polymerization reactions are catalyzed by metal complexes containing this compound-derived ligands?
A6: Metal complexes incorporating this compound-derived ligands have demonstrated catalytic activity in various polymerization reactions:
- Ring-Opening Polymerization (ROP) of ε-Caprolactone: Aluminium complexes bearing this compound-derived Schiff base ligands show moderate activity in ROP of ε-caprolactone, highlighting their potential as catalysts for producing biodegradable polymers. []
- ROP of Lactide: Tin(II) complexes supported by bis(salicylaldiminato) ligands prepared from this compound show excellent activity towards the ROP of L-lactide, producing cyclic polylactide (PLA) with high molecular weights. []
- Ethylene Oligomerization/Polymerization: Iron(II) and cobalt(II) complexes with 2,3,7,8-tetrahydroacridine-4,5(1H,6H)-diimine ligands, where the diimine unit is sterically modulated by this compound moieties, exhibit notable activity in ethylene oligomerization and polymerization reactions. [] This highlights the influence of ligand structure on the catalytic performance of the metal complexes.
Q7: Have computational methods been applied to study this compound and its complexes?
A7: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound and its metal complexes.
- DFT Calculations: Density functional theory calculations help investigate the electronic structure, bonding properties, and reactivity of metal complexes containing this compound-derived ligands. [, ]
Q8: How do structural modifications of this compound-derived ligands affect the activity and selectivity of metal complexes?
A8: Modifying the steric and electronic properties of the ligands by introducing different substituents on the aryl rings or altering the backbone structure can significantly influence the reactivity of the resulting metal complexes:
- Steric Effects: Increasing the steric bulk around the metal center can lead to improved selectivity in catalytic reactions by hindering unwanted side reactions. [, ]
- Electronic Effects: Modifying the electron-donating or -withdrawing ability of the ligand can impact the electron density at the metal center, thereby influencing its catalytic activity. [, ]
Q9: What is known about the toxicity of this compound and its derivative MDIPA?
A9: While limited data are available on this compound itself, studies on MDIPA, a derivative, show potential toxicity:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


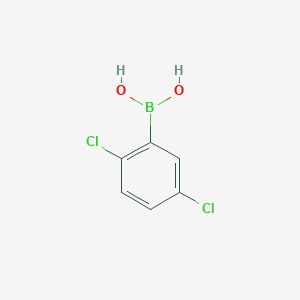
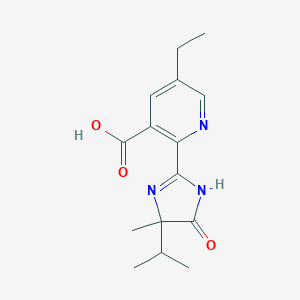

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

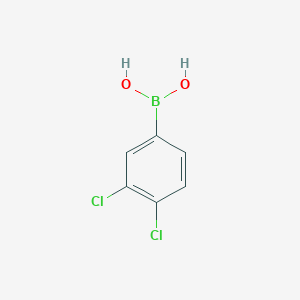
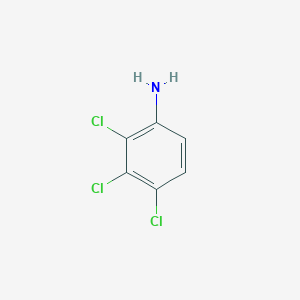

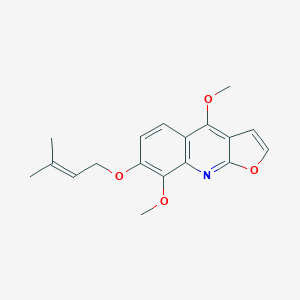
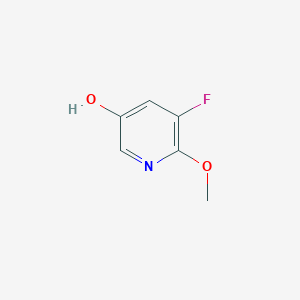
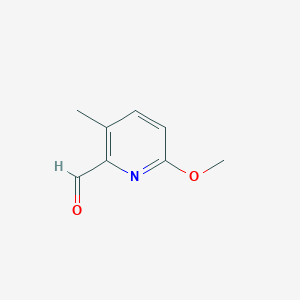
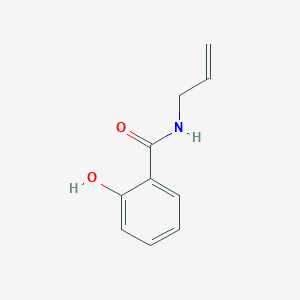
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)